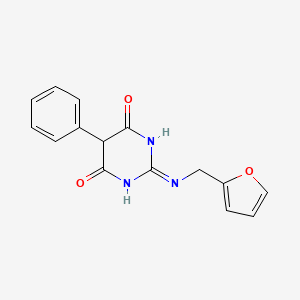
2-(Furfurylamino)-5-phenyl-4,6(1H,5H)-pyrimidinedione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(Furfurylamino)-5-phenyl-4,6(1H,5H)-pyrimidinedione is a heterocyclic compound that belongs to the pyrimidine family. This compound is characterized by the presence of a furfurylamino group at the 2-position and a phenyl group at the 5-position of the pyrimidine ring. Pyrimidine derivatives are known for their diverse biological activities and are widely used in medicinal chemistry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Furfurylamino)-5-phenyl-4,6(1H,5H)-pyrimidinedione typically involves the reaction of furfurylamine with a suitable pyrimidine precursor. One common method is the condensation of furfurylamine with 5-phenyl-4,6-dioxo-1,4,5,6-tetrahydropyrimidine under acidic or basic conditions. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in its pure form.
Análisis De Reacciones Químicas
Types of Reactions
2-(Furfurylamino)-5-phenyl-4,6(1H,5H)-pyrimidinedione undergoes various chemical reactions, including:
Oxidation: The furfurylamino group can be oxidized to form corresponding furfural derivatives.
Reduction: The compound can be reduced to form dihydropyrimidine derivatives.
Substitution: The phenyl group can undergo electrophilic substitution reactions, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Electrophilic substitution reactions often involve reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products formed from these reactions include furfural derivatives, dihydropyrimidine derivatives, and various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
2-(Furfurylamino)-5-phenyl-4,6(1H,5H)-pyrimidinedione has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly as an antiviral and anti-inflammatory agent.
Industry: Utilized in the development of new materials with specific properties, such as polymers and dyes.
Mecanismo De Acción
The mechanism of action of 2-(Furfurylamino)-5-phenyl-4,6(1H,5H)-pyrimidinedione involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in DNA replication, thereby exhibiting antiviral or anticancer properties.
Comparación Con Compuestos Similares
Similar Compounds
2-(Furfurylamino)pyrimidine-4,6(1H,5H)-dione: Lacks the phenyl group at the 5-position.
5-Phenyl-4,6(1H,5H)-pyrimidinedione: Lacks the furfurylamino group at the 2-position.
2-(Furfurylamino)-4,6(1H,5H)-pyrimidinedione: Lacks the phenyl group at the 5-position.
Uniqueness
2-(Furfurylamino)-5-phenyl-4,6(1H,5H)-pyrimidinedione is unique due to the presence of both the furfurylamino and phenyl groups, which contribute to its distinct chemical and biological properties. The combination of these functional groups enhances its potential as a versatile compound in various scientific and industrial applications.
Propiedades
Número CAS |
40262-26-8 |
|---|---|
Fórmula molecular |
C15H13N3O3 |
Peso molecular |
283.28 g/mol |
Nombre IUPAC |
2-(furan-2-ylmethylimino)-5-phenyl-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C15H13N3O3/c19-13-12(10-5-2-1-3-6-10)14(20)18-15(17-13)16-9-11-7-4-8-21-11/h1-8,12H,9H2,(H2,16,17,18,19,20) |
Clave InChI |
PWGFTERVYKTPJL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2C(=O)NC(=NCC3=CC=CO3)NC2=O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


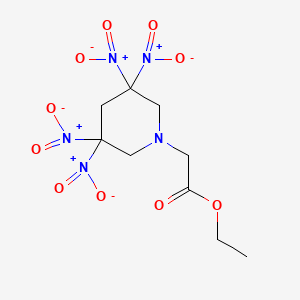


![[1,2-Bis(2,2-dimethyl-1,3-dioxolan-4-yl)-2-hydroxyethyl] benzoate](/img/structure/B14666867.png)
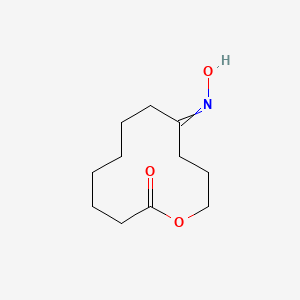
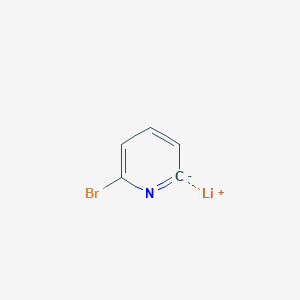

![1-[(Ethenyloxy)methyl]pyrene](/img/structure/B14666885.png)
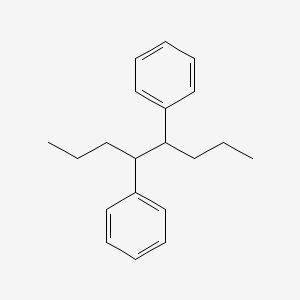
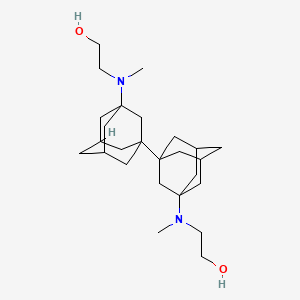


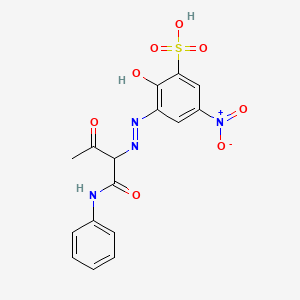
phosphanium bromide](/img/structure/B14666925.png)
